molecular formula C5H11N5O B12874651 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol

2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol

Cat. No.: B12874651
M. Wt: 157.17 g/mol
InChI Key: HLGSZNAYNGFZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is a heterocyclic compound with the molecular formula C5H11N5O It is characterized by the presence of a pyrazole ring substituted with amino groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol typically involves the reaction of 4,5-diamino-1H-pyrazole with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol involves its interaction with specific molecular targets. The amino groups on the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol
  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
  • 2-Amino-4-(1H-pyrazol-1-yl)pyrimidine derivatives

Uniqueness

2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H11N5O

Molecular Weight

157.17 g/mol

IUPAC Name

2-[(4,5-diaminopyrazol-1-yl)amino]ethanol

InChI

InChI=1S/C5H11N5O/c6-4-3-9-10(5(4)7)8-1-2-11/h3,8,11H,1-2,6-7H2

InChI Key

HLGSZNAYNGFZOL-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1N)N)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.